Ancistroguineine B
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Overview
Description
Ancistroguineine B is a natural product found in Ancistrocladus guineensis with data available.
Scientific Research Applications
Isolation and Structural Elucidation
- Ancistroguineine B, along with other naphthylisoquinoline alkaloids, has been isolated from the leaves of Ancistrocladus guineënsis. These compounds, including this compound, are notable for their unique structural features, such as the 5,8'-coupling in naphthylisoquinoline alkaloids, which were determined using spectroscopic, chiroptical, and degradative methods (Bringmann et al., 1998).
Antiparasitic Activities
- Research has indicated that compounds structurally related to this compound, isolated from species like Ancistrocladus tanzaniensis, have shown activities against parasites causing diseases such as leishmaniasis and Chagas' disease, as well as antimalarial activities against Plasmodium falciparum (Bringmann et al., 2003).
Modern Online Methods in Structural Elucidation
- The use of modern online methods like HPLC-NMR, -MS/MS, and -CD has been demonstrated in the structural elucidation of complex structures of compounds related to this compound, highlighting the evolving techniques in phytochemical screening and analysis (Bringmann et al., 2002).
Anti-HIV Properties
- This compound’s structural analogs, such as michellamines, have been identified for their anti-HIV activities. These compounds inhibit HIV-induced cell killing and viral replication in various human cell lines, demonstrating significant potential in antiviral research (Boyd et al., 1994).
Potential in Total Synthesis and Medicinal Chemistry
- The total synthesis of related naphthylisoquinoline alkaloids, such as ancistrotanzanine B, has been achieved, indicating the potential for this compound and similar compounds in medicinal chemistry, particularly due to their significant antileishmanial activities (Bringmann et al., 2003).
Antioxidant Properties
- Studies on michellamine alkaloids, structurally similar to this compound, have shown that these compounds possess potent antioxidant properties, offering a potential avenue for research into the use of these alkaloids in oxidative stress-related conditions (White et al., 1999).
Properties
Molecular Formula |
C24H27NO4 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(1S,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-18(26)24(16)20(9-12)28-4)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14+/m1/s1 |
InChI Key |
PXJPRGKZMGISMU-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Canonical SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)O)OC)C |
Synonyms |
ancistroguineine A ancistroguineine B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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